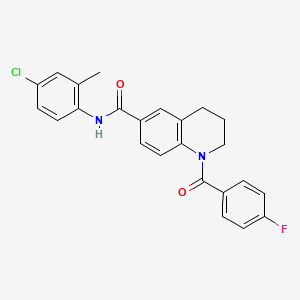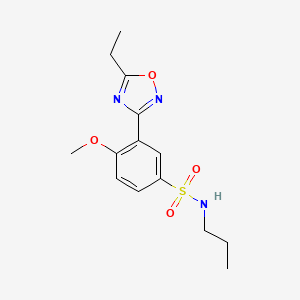
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HMFC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of quinoline-based molecules and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to have anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic properties. However, there are also limitations to its use, including its relatively low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One potential area of investigation is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide and its potential side effects. Finally, the synthesis of analogs of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide may lead to the discovery of compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and m-tolylfuran-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been investigated for its potential therapeutic properties in various scientific studies. It has been shown to have antimicrobial, antitumor, and antiviral activities. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-5-3-6-18(11-15)25(23(27)21-7-4-10-29-21)14-17-12-16-13-19(28-2)8-9-20(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNDHOOIFKXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


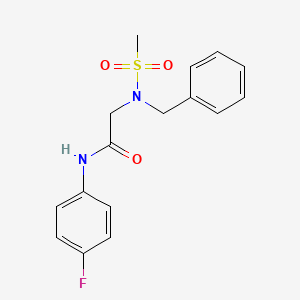


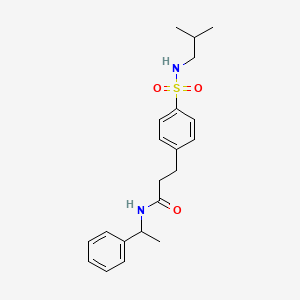


![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)

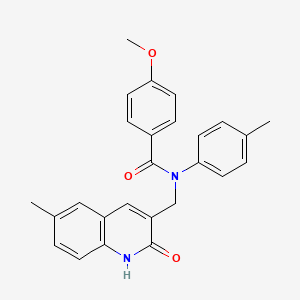
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)
